N-tert-butyl-2,4,6-trimethylbenzenesulfonamide

Übersicht

Beschreibung

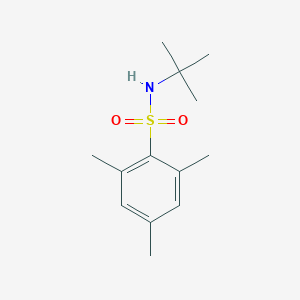

N-tert-butyl-2,4,6-trimethylbenzenesulfonamide: is an organic compound with the molecular formula C13H21NO2S It is a sulfonamide derivative, characterized by the presence of a tert-butyl group and three methyl groups attached to a benzene ring, along with a sulfonamide functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-2,4,6-trimethylbenzenesulfonamide typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with tert-butylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2,4,6-trimethylbenzenesulfonyl chloride+tert-butylamine→this compound+HCl

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: N-tert-butyl-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Oxidation Reactions: The methyl groups on the benzene ring can be oxidized to form corresponding carboxylic acids or aldehydes under strong oxidizing conditions.

Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines under reducing conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols. Conditions typically involve the use of a base and an appropriate solvent.

Oxidation Reactions: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

Major Products:

Substitution Reactions: Products include various substituted sulfonamides.

Oxidation Reactions: Products include carboxylic acids or aldehydes.

Reduction Reactions: Products include corresponding amines.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Amination Reagents

N-tert-butyl-2,4,6-trimethylbenzenesulfonamide serves as an effective aminating agent in organic synthesis. Its ability to introduce amino groups into various substrates enhances the reactivity and stability of energy-containing compounds. The compound is particularly useful in the synthesis of energetic materials, where it helps reduce sensitivity while increasing molecular density .

Table 1: Comparison of Amination Reagents

| Reagent | Advantages | Applications |

|---|---|---|

| This compound | High reactivity and practical handling | Synthesis of explosives and propellants |

| Traditional Amination Agents | Often require complex procedures and purification | Limited use in sensitive energetic materials |

Catalytic Enantioselective Synthesis

Recent studies have highlighted the role of this compound in catalytic enantioselective syntheses. It has been utilized in reactions such as N-allylation and N-arylation to produce chiral compounds with high enantioselectivity . This is particularly significant in the pharmaceutical industry where chirality plays a crucial role in drug efficacy.

Case Study: Chiral Synthesis

In a study exploring chiral Pd-catalyzed N-allylation reactions, the use of this compound led to products with enantiomeric excess ranging from 88% to 96%. This demonstrates its utility in generating optically active compounds essential for drug development .

Medicinal Chemistry

This compound has potential applications as a pharmacological agent due to its structural properties that allow for interaction with biological targets. Its derivatives have been explored for their ability to modulate biological pathways through targeted ubiquitination processes .

Table 2: Biological Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Drug Development | Modulation of biological targets | Improved efficacy and specificity of therapeutic agents |

| Targeted Ubiquitination | Inhibition of MALT1 for cancer treatment | Potential new treatments for malignancies |

Agricultural Chemistry

The compound also finds application in agricultural chemistry as a building block for agrochemicals. Its reactivity allows for the synthesis of herbicides and pesticides that are crucial for modern agriculture . The introduction of amino groups can enhance the biological activity of these compounds.

Wirkmechanismus

The mechanism of action of N-tert-butyl-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The tert-butyl and methyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Vergleich Mit ähnlichen Verbindungen

2,4,6-trimethylbenzenesulfonamide: Lacks the tert-butyl group, resulting in different chemical and biological properties.

N-tert-butylbenzenesulfonamide: Lacks the methyl groups on the benzene ring, affecting its reactivity and applications.

N-tert-butyl-2,4-dimethylbenzenesulfonamide: Has fewer methyl groups, leading to variations in its chemical behavior and uses.

Uniqueness: N-tert-butyl-2,4,6-trimethylbenzenesulfonamide is unique due to the presence of both tert-butyl and multiple methyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for specific synthetic and research applications.

Biologische Aktivität

N-tert-butyl-2,4,6-trimethylbenzenesulfonamide is a sulfonamide derivative that exhibits significant biological activity, particularly in the realms of antimicrobial and anti-inflammatory properties. This article explores its biological mechanisms, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a tert-butyl group and multiple methyl groups on a benzene ring. This unique structure influences its biological activity through various mechanisms:

- Sulfonamide Group : Known for its ability to inhibit enzymes and proteins, this group can interfere with bacterial folic acid synthesis.

- Tert-Butyl and Methyl Groups : These groups enhance lipophilicity and membrane permeability, facilitating the compound's distribution in biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The sulfonamide moiety can inhibit dihydropteroate synthase, an enzyme critical for bacterial growth.

- Anti-inflammatory Effects : Research suggests that this compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines .

Biological Activity Summary

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against various Gram-positive and Gram-negative bacteria. |

| Anti-inflammatory | Potentially reduces inflammation by inhibiting cytokine production. |

| Pharmaceutical Applications | Investigated as a precursor in drug synthesis due to its reactive sulfonamide group. |

Case Studies and Research Findings

-

Antimicrobial Activity :

- A study demonstrated that this compound showed promising antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) ranging from 8 to 16 μg/mL .

- In comparison with similar compounds, it exhibited superior activity due to the steric effects imparted by the tert-butyl group.

-

Anti-inflammatory Properties :

- Research indicated that this compound could significantly reduce levels of inflammatory markers in cell culture models. It was found to lower interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels in stimulated macrophages .

- The mechanism was linked to the inhibition of NF-kB signaling pathways, which are crucial in inflammatory responses .

-

Pharmacokinetics and Toxicity :

- Studies using PK-Sim software for pharmacokinetic simulations suggested favorable absorption and distribution characteristics for this compound, indicating potential for effective therapeutic use .

- Toxicity assessments showed that even at elevated concentrations (up to 32 μg/mL), the compound maintained over 90% cell viability in MCF-7 cancer cells, suggesting a favorable safety profile .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2,4,6-trimethylbenzenesulfonamide | Lacks tert-butyl group | Reduced lipophilicity; lower antimicrobial activity |

| N-tert-butylbenzenesulfonamide | Lacks methyl groups | Different reactivity; moderate biological activity |

| N-tert-butyl-2,4-dimethylbenzenesulfonamide | Fewer methyl groups | Variations in chemical behavior; lower activity |

Eigenschaften

IUPAC Name |

N-tert-butyl-2,4,6-trimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2S/c1-9-7-10(2)12(11(3)8-9)17(15,16)14-13(4,5)6/h7-8,14H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSKKPGVWFYBAIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395228 | |

| Record name | N-tert-butyl-2,4,6-trimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161452-12-6 | |

| Record name | N-tert-butyl-2,4,6-trimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.